1-Methyl-5-[(E)-2-nitroethenyl]pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-[(E)-2-nitroethenyl]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-8-6(2-4-7-8)3-5-9(10)11/h2-5H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVAQSRWYVCNQ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603978-88-6 | |
| Record name | 1-methyl-5-(2-nitroethenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 1 Methyl 5 E 2 Nitroethenyl Pyrazole
Electrophilic and Nucleophilic Reactivity of the Nitroethenyl Moiety
The (E)-2-nitroethenyl group attached to the pyrazole (B372694) ring is a powerful electron-withdrawing group. This electronic feature polarizes the carbon-carbon double bond, rendering the β-carbon (the carbon atom not attached to the pyrazole ring) highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Michael Addition Reactions with Various Nucleophiles
The pronounced electrophilicity of the β-carbon of the nitroethenyl group makes 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole an excellent substrate for Michael addition reactions. This conjugate addition is a key transformation for this class of compounds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. A diverse array of nucleophiles, including carbanions, amines, thiols, and alcohols, can be employed to generate functionalized pyrazole derivatives.
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation yields the final adduct. The reaction is often catalyzed by a base to generate the active nucleophile.
Table 1: Examples of Michael Addition Reactions with Nitroalkenes This table is based on the general reactivity of nitroalkenes and illustrates the expected products for this compound.
| Nucleophile | Reagent Example | Expected Product Structure |
| Thiol | Thiophenol | 1-Methyl-5-[1-nitro-2-(phenylthio)ethyl]pyrazole |
| Amine | Morpholine | 1-Methyl-5-[1-nitro-2-(morpholino)ethyl]pyrazole |
| Malonate | Diethyl malonate | Diethyl 2-{[2-(1-methyl-1H-pyrazol-5-yl)-2-nitroethyl]}malonate |
| Cyanide | Sodium cyanide | 3-(1-Methyl-1H-pyrazol-5-yl)-2-nitropropanenitrile |
Cycloaddition Reactions Involving the Alkene Component
The electron-deficient double bond in this compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing complex cyclic and heterocyclic systems.
In the context of the Diels-Alder reaction , the nitroethenyl pyrazole serves as a potent dienophile due to its electron-withdrawing nitro group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) mdpi.com. It can react with electron-rich dienes, such as cyclopentadiene or 1,3-cyclohexadiene, to form bicyclic adducts. chemtube3d.combeilstein-journals.org These reactions typically proceed in a concerted fashion and often exhibit high regio- and stereoselectivity. chemtube3d.com The use of chiral hydrogen bond donor catalysts can render these reactions enantioselective. mdpi.comrsc.org
1,3-Dipolar cycloadditions represent another important class of reactions for this substrate. The polarized double bond readily reacts with 1,3-dipoles like nitrile oxides, azides, and diazo compounds to afford five-membered heterocyclic rings. nih.govresearchgate.netmdpi.com For instance, reaction with a diazo compound, such as ethyl diazoacetate, would be expected to yield a pyrazoline derivative, which can subsequently aromatize to a pyrazole. unisi.itresearchgate.net
Table 2: Cycloaddition Reactions with this compound
| Reaction Type | Reactant | Expected Product |
| Diels-Alder [4+2] | Cyclopentadiene | A nitro-substituted norbornene derivative fused with the pyrazole moiety. |
| 1,3-Dipolar Cycloaddition | Phenyl azide | A triazoline ring attached to the pyrazole nucleus. |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | An isoxazoline ring linked to the pyrazole. |
Reduction Chemistry of the Nitro Group and Alkene
The nitroethenyl moiety is readily reduced under various conditions, offering synthetic pathways to amines, oximes, or saturated nitroalkanes. The specific product depends on the choice of reducing agent and reaction conditions.
Reduction to Amines: The complete reduction of both the nitro group and the alkene is a common transformation, yielding the corresponding 2-(1-methylpyrazol-5-yl)ethanamine. Catalytic hydrogenation is a highly effective method for this purpose. commonorganicchemistry.com
Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are frequently used. commonorganicchemistry.com These conditions typically reduce both the nitro group and the double bond.
Transfer Hydrogenation: This method uses hydrogen donors like formic acid or its salts in the presence of a metal catalyst and offers a milder alternative to high-pressure hydrogenation. ursinus.edu
Selective Reduction:
Alkene Reduction: It is possible to selectively reduce the carbon-carbon double bond while preserving the nitro group, yielding 1-methyl-5-(2-nitroethyl)pyrazole. This can be achieved using specific catalysts or reducing agents that are less reactive towards the nitro group.
Nitro Group Reduction: Conversely, the nitro group can be selectively reduced. The use of reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can reduce the nitro group to an amine, potentially leaving the alkene intact or leading to further intramolecular reactions. studfile.net Nickel-catalyzed hydrosilylative reduction has also been shown to be a chemoselective method for reducing nitro compounds to primary amines in the presence of other sensitive functional groups. rsc.org
Reactivity of the Pyrazole Ring System
The 1-methylpyrazole (B151067) ring is an aromatic heterocycle with two adjacent nitrogen atoms. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. chemicalbook.com This electronic structure makes the ring system generally resistant to oxidation and reduction but reactive towards electrophiles. chemicalbook.compharmaguideline.com
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
Due to the electronic nature of the two nitrogen atoms, the C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack. chemicalbook.compharmaguideline.comnih.gov The presence of the N-methyl group prevents complications from N-substitution or deprotonation that can occur with NH-pyrazoles. pharmaguideline.com
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), is expected to introduce a nitro group at the C4 position, yielding 1-methyl-4-nitro-5-[(E)-2-nitroethenyl]pyrazole. scribd.com The stepwise nitration of substituted pyrazoles has been used to synthesize highly nitrated energetic materials. nih.gov Studies on the nitration of 1-methylpyrazole derivatives have shown that reagents like nitric acid in acetic anhydride can also be effective. researchgate.net
Halogenation: The pyrazole ring can be readily halogenated at the C4 position. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provide an efficient and mild method for this transformation, yielding the 4-halo-1-methyl-5-[(E)-2-nitroethenyl]pyrazole derivative. researchgate.net Halogenation of pyrazoles typically occurs preferentially at the C4 position before other positions are substituted under more forcing conditions. researchgate.net Direct C-H halogenation of pyrazole derivatives is a well-established method. beilstein-archives.org
Table 3: Electrophilic Aromatic Substitution on the Pyrazole Ring
| Reaction | Reagents | Electrophile | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-Methyl-4-nitro-5-[(E)-2-nitroethenyl]pyrazole |
| Bromination | NBS | Br⁺ | 4-Bromo-1-methyl-5-[(E)-2-nitroethenyl]pyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |
| Formylation | POCl₃, DMF | Vilsmeier reagent | 1-Methyl-5-[(E)-2-nitroethenyl]-1H-pyrazole-4-carbaldehyde |
Metal-Catalyzed Cross-Coupling Reactions at Pyrazole Positions
To functionalize the C3 or C5 positions of the pyrazole ring, which are less reactive towards electrophiles, metal-catalyzed cross-coupling reactions are indispensable. These reactions typically require a pre-functionalized pyrazole, usually a halopyrazole, which can be prepared as described in the previous section or through other synthetic routes.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling a halopyrazole with a boronic acid or ester. nih.govnih.gov For example, a 4-bromo-1-methyl-5-substituted pyrazole could be coupled with an arylboronic acid to introduce an aryl group at the C4 position. The reaction is tolerant of many functional groups and has been successfully applied to a wide range of pyrazole substrates. nih.govacs.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. wikipedia.org A halopyrazole derivative could be coupled with various alkenes to append new vinyl groups to the pyrazole ring. organic-chemistry.orglibretexts.org This reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. nih.gov
These cross-coupling reactions significantly expand the synthetic utility of pyrazole derivatives, allowing for the construction of complex molecules that are otherwise difficult to access. researchgate.netnih.gov
Intramolecular Transformations and Rearrangement Processes
Intramolecular reactions of this compound would likely involve the participation of the nitroethenyl moiety, potentially leading to the formation of novel fused heterocyclic systems. The reactivity of this scaffold is analogous to that of other β-nitrovinyl-substituted aromatic and heterocyclic compounds.
One potential intramolecular process is reductive cyclization. Although typically requiring the presence of an appropriately positioned functional group on the pyrazole ring or its N-methyl substituent, this type of reaction is a powerful tool for synthesizing N-heterocycles. scispace.comresearchgate.net For instance, if a precursor with a suitable ortho-substituent were used, the nitro group could be reduced to a nitroso or amino group, which could then cyclize onto the neighboring group to form a fused ring system.
Another plausible transformation involves sigmatropic rearrangements. The nitroethenyl group can, under certain conditions, isomerize to a nitronic acid or form a nitronic ester intermediate. These intermediates are known to undergo organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements. beilstein-journals.org For example, a hypothetical reaction pathway could involve the formation of a nitronic ester, which then rearranges to form a new carbon-carbon or carbon-oxygen bond, leading to a rearranged pyrazole derivative. This process is documented for nitronic esters derived from β-nitrostyrene, which serve as a structural analogue. beilstein-journals.org
Table 1: Potential Intramolecular Transformations of Nitroethenylpyrazole Derivatives
| Starting Moiety | Reaction Type | Potential Product | Conditions (Hypothetical) |
|---|---|---|---|
| 1-Methyl-5-nitroethenylpyrazole with an ortho-amino group on a fused ring | Reductive Cyclization | Fused pyrazolo-pyrazine N-oxide | Reducing agents (e.g., P(OEt)₃), heat |
| O-allyl nitronic ester of 1-Methyl-5-nitropyrazole | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | γ,δ-Unsaturated nitro compound | Thermal (Heat) |
Derivatization Strategies for Expanding Molecular Complexity from the Nitroethenylpyrazole Scaffold
The nitroethenylpyrazole scaffold is a versatile building block for creating more complex molecules, primarily due to the high reactivity of the nitroalkene moiety. This group acts as a potent Michael acceptor and a reactive partner in cycloaddition reactions, allowing for the introduction of diverse functionalities and the construction of new ring systems. researchgate.netresearchgate.net
Michael Addition: The β-carbon of the nitroethenyl group is highly electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles. This includes carbon nucleophiles (like enolates, Grignard reagents), nitrogen nucleophiles (amines), oxygen nucleophiles (alcohols, phenols), and sulfur nucleophiles (thiols). These reactions provide a straightforward method to introduce a variety of side chains at the position adjacent to the pyrazole ring.
Cycloaddition Reactions: The carbon-carbon double bond of the nitroethenyl group can participate as a dienophile in Diels-Alder [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions. sci-rad.com
Diels-Alder Reactions: Reaction with conjugated dienes can yield six-membered rings fused to or substituted with the pyrazole moiety. The nitro group in the resulting cycloadduct offers a handle for further transformations.
[3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones can be used to construct five-membered heterocyclic rings, leading to novel pyrazole-substituted or fused heterocyclic systems. sci-rad.com
Reduction of the Nitroethenyl Group: The nitroethenyl group can be selectively or fully reduced to introduce different functionalities.
Reduction of the double bond can yield 1-Methyl-5-(2-nitroethyl)pyrazole.
Complete reduction of both the double bond and the nitro group affords 1-Methyl-5-(2-aminoethyl)pyrazole. beilstein-journals.orgnih.govresearchgate.net This resulting primary amine is a key functional group that can be further derivatized through acylation, alkylation, or used to build larger heterocyclic structures.
These derivatization strategies highlight the utility of this compound as a versatile intermediate in synthetic organic chemistry for the generation of diverse and complex molecular architectures.
Table 2: Derivatization Reactions of the Nitroethenylpyrazole Scaffold
| Reaction Type | Reagent/Partner | Product Type |
|---|---|---|
| Michael Addition | Amine (e.g., Piperidine) | β-Amino-nitroethylpyrazole |
| Michael Addition | Thiol (e.g., Thiophenol) | β-Thio-nitroethylpyrazole |
| Diels-Alder [4+2] Cycloaddition | Conjugated Diene (e.g., Cyclopentadiene) | Pyrazole-substituted norbornene derivative |
| [3+2] Cycloaddition | Azide (e.g., Phenyl Azide) | Pyrazole-substituted triazole |
| Reduction | Sodium Borohydride (NaBH₄) | 1-Methyl-5-(2-nitroethyl)pyrazole |
| Full Reduction | Catalytic Hydrogenation (H₂/Pd) or NaBH₄/CuCl₂ | 1-Methyl-5-(2-aminoethyl)pyrazole |
Mechanistic Investigations of Reactions Involving 1 Methyl 5 E 2 Nitroethenyl Pyrazole
Kinetic Studies of Key Transformations
Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. For the synthesis of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole, the key transformation is the Knoevenagel condensation between 1-methyl-5-formylpyrazole and nitromethane. Kinetic investigations of this reaction, and the subsequent reactions of the product, provide valuable insights into the reaction mechanism.
The Knoevenagel condensation is generally catalyzed by a base, and its rate is dependent on the concentrations of the reactants and the catalyst. A plausible rate equation for this reaction, based on studies of similar condensations, would likely be first order in the aldehyde, first order in nitromethane, and first order in the basic catalyst. mdpi.org
A hypothetical kinetic study might involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The data from such a study could be used to determine the rate constants at different temperatures and subsequently calculate the activation energy of the reaction.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Temperature (°C) | Catalyst Concentration (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) (L²/mol²·s) |
| 25 | 0.01 | 1.5 x 10⁻⁵ | 0.015 |
| 35 | 0.01 | 3.2 x 10⁻⁵ | 0.032 |
| 45 | 0.01 | 6.5 x 10⁻⁵ | 0.065 |
| 25 | 0.02 | 3.0 x 10⁻⁵ | 0.015 |
Further kinetic studies could explore the Michael addition of nucleophiles to the electron-deficient double bond of this compound. The rate of such an addition would be influenced by the nucleophilicity of the attacking species and the stability of the resulting intermediate.
Identification of Reaction Intermediates
The identification of reaction intermediates is a critical step in elucidating a reaction mechanism. In the context of the Knoevenagel condensation to form this compound, the reaction is expected to proceed through a number of transient species.
The first step in a base-catalyzed Knoevenagel condensation involves the deprotonation of the active methylene (B1212753) compound, in this case, nitromethane, to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 1-methyl-5-formylpyrazole to form a tetrahedral intermediate. This intermediate is then protonated to yield an alcohol, which subsequently undergoes base-catalyzed dehydration to give the final product.
Spectroscopic techniques such as NMR and IR can be employed to detect these intermediates, although their transient nature often makes direct observation challenging. In some cases, low-temperature studies can help to trap and characterize these species. For instance, in related reactions, nitrene radical intermediates have been identified in catalytic syntheses. nih.gov
Table 2: Potential Intermediates in the Formation of this compound
| Intermediate | Structure | Method of Detection |
| Nitromethane Carbanion | [CH₂NO₂]⁻ | Inferred from kinetic data |
| Tetrahedral Adduct | 1-Methyl-5-(1-hydroxy-2-nitroethyl)pyrazole | Low-temperature NMR |
| Dehydration Intermediate | E/Z isomers of the product | HPLC, NMR |
In subsequent reactions, such as a Michael addition to the nitroethenyl group, the initial nucleophilic attack would lead to the formation of a resonance-stabilized carbanion intermediate. The study of such intermediates can provide insight into the stereoselectivity of the reaction.
Elucidation of Catalytic Cycles and Role of Catalysts
Catalysts play a pivotal role in the synthesis of this compound by providing an alternative reaction pathway with a lower activation energy. The Knoevenagel condensation is typically catalyzed by bases, but acid catalysis is also possible.
In a base-catalyzed mechanism, the catalyst (e.g., an amine like piperidine (B6355638) or a stronger base like an alkoxide) deprotonates nitromethane, generating the nucleophilic carbanion. orientjchem.org After the nucleophilic attack and formation of the alcohol intermediate, the base facilitates the elimination of a water molecule to form the double bond. The catalyst is then regenerated, completing the catalytic cycle.
Heterogeneous catalysts, such as solid bases or functionalized mesoporous silica, are also employed for Knoevenagel condensations. rsc.orgmdpi.com These catalysts offer advantages in terms of separation and reusability. The catalytic cycle on a solid surface would involve the adsorption of reactants onto active sites, reaction, and then desorption of the product.
The choice of catalyst can also influence the stereochemistry of the product. For the synthesis of the (E)-isomer of this compound, the catalyst can play a role in directing the stereochemical outcome of the dehydration step.
Solvent Effects and Reaction Environment Impact on Reactivity and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the course of the reaction. For the synthesis of this compound, the choice of solvent can influence the solubility of reactants and catalysts, as well as stabilize or destabilize reaction intermediates and transition states. researchgate.net
Polar aprotic solvents, such as DMF or DMSO, are often used for Knoevenagel condensations as they can effectively solvate the charged intermediates involved in the reaction. Protic solvents, like ethanol, can also be used and may participate in the reaction mechanism through hydrogen bonding. rsc.org The use of greener solvents, such as water or ionic liquids, has also been explored for this type of reaction. researchgate.netacgpubs.org
The selectivity for the desired (E)-isomer over the (Z)-isomer can also be influenced by the solvent. The solvent can affect the conformational preferences of the intermediates and transition states, thereby influencing the stereochemical outcome of the dehydration step.
Table 3: Hypothetical Solvent Effects on the Yield of this compound
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| Toluene (B28343) | 2.4 | 12 | 65 |
| Ethanol | 24.6 | 6 | 85 |
| DMF | 36.7 | 4 | 92 |
| Water | 80.1 | 8 | 78 |
In addition to the solvent, other environmental factors such as temperature and pressure can also impact the reaction. Higher temperatures generally increase the reaction rate but may lead to the formation of side products. The use of microwave irradiation has been shown to significantly accelerate Knoevenagel condensations, often leading to higher yields in shorter reaction times. mdpi.org
Theoretical and Computational Studies of 1 Methyl 5 E 2 Nitroethenyl Pyrazole
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic structure of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole is characterized by the interplay between the aromatic pyrazole (B372694) ring, the electron-withdrawing nitro group, and the conjugated ethenyl bridge. The pyrazole ring itself is an electron-rich aromatic system. The presence of the methyl group at the N1 position acts as a weak electron-donating group. In contrast, the nitroethenyl substituent at the C5 position is a strong electron-acceptor due to the powerful electron-withdrawing nature of the nitro group, which is in conjugation with the pyrazole ring through the ethenyl spacer.
Frontier Molecular Orbital (FMO) Theory is crucial for understanding the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be predominantly localized on the pyrazole ring, which is the most electron-rich part of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. Due to the strong electron-withdrawing nature of the nitroethenyl group, the LUMO is anticipated to be concentrated over this substituent, particularly on the nitro group and the ethenyl bridge.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this compound, the conjugation between the pyrazole ring and the nitroethenyl group is expected to result in a relatively small HOMO-LUMO gap, suggesting it is a reactive molecule.
| Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | Pyrazole Ring | Nucleophilic character (electron donation) |
| LUMO | Nitroethenyl Group | Electrophilic character (electron acceptance) |
Quantum Chemical Calculations of Reactivity Parameters
Quantum chemical calculations, often employing Density Functional Theory (DFT), can provide quantitative measures of a molecule's reactivity. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals.
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A lower hardness value indicates higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
For this compound, the strong electron-withdrawing nitroethenyl group is expected to lead to a high electron affinity and a high electrophilicity index, making it a good candidate for reactions with nucleophiles.
| Parameter | Formula | Predicted Trend for this compound |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Moderate |
| Electron Affinity (A) | -ELUMO | High |
| Electronegativity (χ) | (I + A) / 2 | High |
| Chemical Hardness (η) | (I - A) / 2 | Low |
| Electrophilicity Index (ω) | μ2 / (2η) | High |
Reaction Mechanism Predictions using Density Functional Theory (DFT)
DFT is a powerful computational method for predicting reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, several types of reactions could be investigated.
A likely reaction pathway is the nucleophilic addition to the electron-deficient ethenyl group, specifically at the carbon atom adjacent to the pyrazole ring. This is a form of Michael addition. DFT calculations could be used to model the reaction with a nucleophile (e.g., an amine or a thiol). The calculations would involve:
Geometry optimization of the reactants, the transition state, and the product.
Frequency calculations to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.
Calculation of the activation energy barrier , which determines the reaction rate.
The results of such a study would likely show that the nucleophilic attack is highly favored at the β-carbon of the nitroethenyl group, leading to the formation of a stable adduct. The electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge that develops in the transition state and the intermediate.
Conformational Analysis and Stereochemical Preferences
Computational methods can be used to perform a conformational analysis by rotating this bond and calculating the energy at each step. This would reveal the most stable conformation (the one with the lowest energy). It is expected that the most stable conformation would be one where the pyrazole ring and the nitroethenyl group are nearly coplanar to maximize π-conjugation. This planarity would enhance the electronic communication between the electron-rich ring and the electron-poor substituent.
Advanced Spectroscopic and Analytical Methodologies in the Study of 1 Methyl 5 E 2 Nitroethenyl Pyrazole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "1-Methyl-5-[(E)-2-nitroethenyl]pyrazole". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's constitution and stereochemistry.
In the ¹H NMR spectrum, the protons of the pyrazole (B372694) ring, the methyl group, and the ethenyl bridge exhibit characteristic chemical shifts and coupling constants. The protons on the ethenyl group are particularly informative for confirming the (E)-configuration due to the magnitude of their vicinal coupling constant. The chemical shift of the methyl group provides information about its attachment to the pyrazole nitrogen. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. ipb.pt
NMR spectroscopy is also a powerful tool for gaining mechanistic insights into the synthesis of pyrazole derivatives. nih.govumn.edursc.org By monitoring the reaction mixture over time, it is possible to identify intermediates and byproducts, helping to elucidate the reaction pathway. For instance, in the synthesis of pyrazoles, NMR can track the disappearance of starting materials and the appearance of the final product, providing kinetic data and supporting proposed reaction mechanisms. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.8 | ~35 |
| Pyrazole C3-H | ~7.5 | ~140 |
| Pyrazole C4-H | ~6.5 | ~110 |
| Ethenyl C1-H | ~7.0 | ~135 |
| Ethenyl C2-H | ~8.0 | ~145 |
| Pyrazole C5 | - | ~130 |
| Ethenyl C1 | - | ~135 |
| Ethenyl C2 | - | ~145 |
| Pyrazole C3 | - | ~140 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.
Electron ionization (EI) mass spectrometry is commonly used to study the fragmentation pathways of organic compounds. The fragmentation pattern of "this compound" would be expected to show characteristic losses of small neutral molecules and radicals. A key fragmentation would likely involve the loss of the nitro group (NO₂) from the molecular ion. researchgate.net Other significant fragments could arise from the cleavage of the pyrazole ring and the ethenyl side chain. researchgate.net The analysis of these fragmentation patterns provides valuable structural information and can help to distinguish between isomers. researchgate.net
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (relative abundance) |
|---|---|---|
| [M]⁺ | Molecular Ion | 167 (High) |
| [M - NO₂]⁺ | Loss of nitro group | 121 (Moderate) |
| [M - CH₃]⁺ | Loss of methyl group | 152 (Low) |
| [C₄H₅N₂]⁺ | Pyrazole ring fragment | 81 (Moderate) |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For "this compound", these techniques can confirm the presence of key structural features.
The IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=C stretching vibration of the ethenyl group and the C=N and N-N stretching vibrations of the pyrazole ring would also give rise to characteristic absorption bands. derpharmachemica.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR for observing the C=C and C-C stretching modes. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. jocpr.comresearchgate.netrdd.edu.iq
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | 1500 - 1550 |
| NO₂ | Symmetric Stretch | 1300 - 1350 |
| C=C (ethenyl) | Stretch | 1620 - 1680 |
| C=N (pyrazole) | Stretch | 1550 - 1620 |
| N-N (pyrazole) | Stretch | 900 - 1000 |
| C-H (pyrazole, ethenyl) | Stretch | 3000 - 3100 |
X-ray Crystallography for Solid-State Structure Determination
Table 4: Representative Crystallographic Data for a Substituted Pyrazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.5 |
| b (Å) | ~9.6 |
| c (Å) | ~11.6 |
| β (°) | ~105 |
| Volume (ų) | ~1018 |
Note: This data is for a representative pyrazole derivative and the actual values for "this compound" may differ.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. mdpi.com High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used method for separating the target compound from any unreacted starting materials, intermediates, or byproducts. ijcpa.inup.ac.zaacs.org The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra, which can aid in peak identification and purity assessment. up.ac.za
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile and thermally stable compounds like pyrazole derivatives. researchgate.net It provides excellent separation efficiency and allows for the identification of components based on their retention times and mass spectra. These chromatographic methods are invaluable for quality control and for optimizing reaction conditions to maximize the yield and purity of the desired product. mdpi.com
Electron Paramagnetic Resonance (EPR) Studies of Radical Anions (if relevant)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. nih.gov Given the presence of the electron-withdrawing nitro group, "this compound" has the potential to form a radical anion upon one-electron reduction. EPR spectroscopy would be the ideal technique to study this radical anion. researchgate.net
The EPR spectrum of the radical anion would provide information about the distribution of the unpaired electron spin density within the molecule. The hyperfine coupling constants, arising from the interaction of the unpaired electron with magnetic nuclei (such as ¹⁴N and ¹H), would reveal the extent to which the unpaired electron is delocalized over the pyrazole ring, the nitro group, and the ethenyl bridge. Such studies can provide fundamental insights into the electronic structure and reactivity of the radical species. researchgate.netresearchgate.net
Application of 1 Methyl 5 E 2 Nitroethenyl Pyrazole As a Synthetic Building Block
Utilization in the Synthesis of Complex Heterocyclic Systems
The pronounced electrophilic character of the β-carbon of the nitroethenyl group in 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole makes it a prime target for attack by binucleophilic reagents. This reactivity has been extensively exploited for the synthesis of a variety of fused heterocyclic systems. The general strategy involves an initial Michael addition of a nucleophile to the nitroalkene, followed by an intramolecular cyclization, often with the elimination of the nitro group or its transformation.
One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction of this compound with various amino-substituted heterocycles, such as aminotriazoles, serves as a key step in constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core. The reaction proceeds through a Michael-type addition of an amino group from the nucleophile to the nitroethenyl moiety, followed by cyclization and subsequent aromatization, often involving the elimination of nitrous acid.
| Dinucleophile | Resulting Heterocyclic System | Reaction Type |
| 3-Amino-1,2,4-triazole | Pyrazolo[1,5-a] researchgate.netmdpi.comnih.govtriazolo[4,3-c]pyrimidine | Michael Addition-Cyclization-Aromatization |
| 5-Aminotetrazole | Pyrazolo[1,5-a]tetrazolo[1,5-c]pyrimidine | Michael Addition-Cyclization-Aromatization |
| 2-Aminobenzimidazole | Benzimidazo[1,2-c]pyrazolo[1,5-a]pyrimidine | Michael Addition-Cyclization-Aromatization |
Incorporation into Macrocyclic Structures
Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound in the synthesis of macrocyclic structures. However, the fundamental reactivity of the nitroethenyl group as a Michael acceptor suggests its potential for such applications. In principle, bifunctional starting materials containing this pyrazole (B372694) moiety could be employed in ring-closing reactions to form macrocycles. Further research in this area could unveil novel synthetic routes to pyrazole-containing macrocyclic compounds.
Role in the Construction of Polyfunctionalized Organic Molecules
The Michael addition reaction of this compound with a wide range of carbon and heteroatom nucleophiles is a powerful method for the synthesis of polyfunctionalized organic molecules. The nitro group in the resulting adduct can be further transformed into other functional groups, such as amines, ketones, or oximes, thereby increasing the molecular complexity and providing access to a diverse array of substituted pyrazoles.
Active methylene (B1212753) compounds, such as malonates, β-ketoesters, and nitroalkanes, are particularly effective nucleophiles in these reactions. The resulting Michael adducts are highly functionalized and can serve as versatile intermediates for further synthetic manipulations.
| Nucleophile (Active Methylene Compound) | Resulting Adduct Type | Potential for Further Functionalization |
| Diethyl malonate | Diethyl 2-(1-(1-methyl-1H-pyrazol-5-yl)-2-nitroethyl)malonate | Decarboxylation, reduction of nitro group, hydrolysis of esters |
| Ethyl acetoacetate | Ethyl 2-acetyl-3-(1-methyl-1H-pyrazol-5-yl)-4-nitrobutanoate | Decarboxylation, transformation of keto and nitro groups |
| Nitromethane | 1-Methyl-5-(1,3-dinitropropan-2-yl)pyrazole | Nef reaction, reduction to diamine |
These reactions underscore the role of this compound as a linchpin in the assembly of molecules bearing multiple functional groups, which are valuable precursors in various fields of chemical synthesis.
Precursor for Nitrogen-Containing Ligands or Catalysts
While direct applications are still emerging, the structural features of molecules derived from this compound make them attractive candidates as precursors for nitrogen-containing ligands. The pyrazole ring itself is a well-established coordinating motif in transition metal chemistry. By introducing additional nitrogen-containing functionalities through reactions at the nitroethenyl group, it is possible to design and synthesize novel multidentate ligands.
For instance, the reduction of the nitro group in Michael adducts to an amino group can generate bidentate or tridentate ligands. These ligands, featuring both the pyrazole nitrogen and the newly formed amino group, can chelate to metal centers, forming stable complexes with potential applications in catalysis and materials science. The synthesis of such ligands often involves a straightforward reduction step following the initial Michael addition, highlighting the efficiency of this synthetic strategy. Further research is needed to fully explore the coordination chemistry of these pyrazole-based ligands and their catalytic potential.
Structure Reactivity Relationship Srr Studies of 1 Methyl 5 E 2 Nitroethenyl Pyrazole Analogues
Impact of Substituent Effects on Reactivity of the Nitroethenyl Moiety
The nitroethenyl group is the primary site of reactivity in 1-methyl-5-[(E)-2-nitroethenyl]pyrazole, largely due to the strong electron-withdrawing nature of the nitro group. This moiety renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles in reactions such as Michael additions. The reactivity of this group can be modulated by introducing substituents at various positions on the molecule.
Electronic Effects: The electronic nature of substituents on the pyrazole (B372694) ring or directly on the nitroethenyl moiety can significantly alter the reactivity of the double bond. Electron-withdrawing groups (EWGs) attached to the pyrazole ring enhance the electrophilicity of the β-carbon of the nitroethenyl group. This is because EWGs pull electron density away from the vinyl group, making it more electron-deficient and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) on the pyrazole ring decrease the electrophilicity of the β-carbon by pushing electron density towards the nitroethenyl moiety, thereby reducing its reactivity.
For instance, a nitro group at the C4 position of the pyrazole ring would be expected to significantly increase the rate of nucleophilic addition to the nitroethenyl group compared to an unsubstituted analogue. In contrast, a methyl group at the same position would likely decrease the reaction rate. The nitro group itself is a powerful EWG, and its presence is fundamental to the characteristic reactivity of this class of compounds.
Steric Effects: The size of the substituents on the pyrazole ring can also play a role in the reactivity of the nitroethenyl moiety. Bulky substituents near the C5 position can sterically hinder the approach of nucleophiles to the β-carbon of the vinyl group, thereby slowing down the reaction rate. This steric hindrance can also influence the stereoselectivity of the reaction, favoring the formation of one stereoisomer over another.
The interplay of these electronic and steric effects is summarized in the following illustrative table, which predicts the relative reactivity of various hypothetical analogues in a Michael addition reaction.
| Substituent on Pyrazole Ring (at C4) | Electronic Effect | Steric Effect | Predicted Relative Reactivity |
| -NO₂ | Strong EWG | Small | Very High |
| -CN | Moderate EWG | Small | High |
| -Cl | Weak EWG | Small | Moderately High |
| -H | Neutral | Minimal | Moderate |
| -CH₃ | Weak EDG | Small | Moderately Low |
| -OCH₃ | Moderate EDG | Small | Low |
| -C(CH₃)₃ | Weak EDG | Large | Very Low |
Influence of Pyrazole Substitution Patterns on Overall Reactivity and Selectivity
The regioselectivity of reactions can also be controlled by the substitution pattern. In cycloaddition reactions, for instance, the electronic nature and position of substituents on the pyrazole ring can influence which face of the dienophile (the nitroethenyl group) is more accessible, or which terminus of the double bond is more reactive, thus dictating the regiochemistry of the resulting cycloadduct.
The following table illustrates how different substitution patterns on the pyrazole ring might influence the regioselectivity of a hypothetical Diels-Alder reaction.
| Substituent at C3 | Substituent at C4 | Predicted Regioselectivity |
| -H | -NO₂ | High |
| -CH₃ | -NO₂ | Moderately High |
| -NO₂ | -H | Moderate |
| -H | -CH₃ | Low |
| -CH₃ | -H | Moderate |
Computational Approaches to Predicting SRR
Computational chemistry provides powerful tools for predicting and understanding the structure-reactivity relationships of molecules like this compound. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable.
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule and its analogues. By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can gain insights into the reactivity of the nitroethenyl moiety. For example, a lower LUMO energy for an analogue would suggest a higher reactivity towards nucleophiles. DFT can also be used to model the transition states of reactions, allowing for the calculation of activation energies. A lower activation energy would correspond to a faster reaction rate.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. In the context of this compound analogues, a QSAR model could be developed to predict their reaction rates in a specific transformation (e.g., Michael addition) based on a set of calculated molecular descriptors. These descriptors can quantify various electronic, steric, and hydrophobic properties of the molecules. A robust QSAR model can be a valuable predictive tool for designing new analogues with desired reactivity profiles without the need for extensive experimental synthesis and testing.
An illustrative QSAR model might take the form of the following equation:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett constant, representing the electronic effect of a substituent.
Eₛ is the Taft steric parameter.
logP is the logarithm of the partition coefficient, representing hydrophobicity.
c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression.
The following table presents hypothetical data that could be used to build such a QSAR model.
| Analogue (Substituent at C4) | σ | Eₛ | logP | Experimental log(k) |
| -NO₂ | 0.78 | -0.51 | -0.28 | 2.5 |
| -CN | 0.66 | -0.51 | -0.57 | 2.1 |
| -Cl | 0.23 | -0.97 | 0.71 | 1.2 |
| -H | 0.00 | 0.00 | 0.50 | 0.5 |
| -CH₃ | -0.17 | -1.24 | 1.02 | -0.2 |
| -OCH₃ | -0.27 | -0.55 | 0.02 | -0.8 |
Emerging Research Directions and Future Perspectives for 1 Methyl 5 E 2 Nitroethenyl Pyrazole Chemistry
Exploration of Novel Catalytic Transformations
The chemical reactivity of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole is dominated by the electrophilic nature of the nitroethenyl group, making it an excellent substrate for a variety of catalytic reactions. Future research is likely to focus on harnessing this reactivity for the synthesis of complex molecular architectures.
Key areas of exploration include:
Asymmetric Catalysis: The carbon-carbon double bond in the nitroethenyl moiety is a prime target for asymmetric conjugate addition reactions. Chiral catalysts, such as organocatalysts or transition-metal complexes, could be employed to add nucleophiles (e.g., malonates, thiols, or organometallic reagents) with high stereocontrol. This would provide access to a wide range of enantiomerically enriched pyrazole (B372694) derivatives.
Catalytic Reduction: The selective reduction of the nitro group is a pivotal transformation. While traditional methods exist, emerging research focuses on chemoselective catalytic systems. Biocatalytic reduction using nitroreductase enzymes, for instance, offers a green and highly selective alternative to produce the corresponding aminoethenyl derivative, a valuable synthetic intermediate. researchgate.net Other advanced catalytic systems could target the reduction of the double bond or the simultaneous reduction of both functionalities.
Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile or dipolarophile in various cycloaddition reactions. Catalytic [4+2], [3+2], and other cycloadditions could be used to construct complex polycyclic systems incorporating the pyrazole ring. For example, the reaction with dienes or nitrones could yield novel heterocyclic scaffolds with potential biological activities. organic-chemistry.org
Ligand Development: The pyrazole nitrogen atoms can act as ligands for transition metals. Functionalization of the pyrazole ring, potentially following transformations of the nitroethenyl group, could lead to novel ligands for catalysis. Pyrazole-derived Schiff base complexes with palladium have already shown high activity in C-C coupling reactions like the Mizoroki-Heck reaction. researchgate.net
| Reaction Type | Potential Catalyst Class | Resulting Functional Group/Scaffold | Potential Significance |
|---|---|---|---|
| Asymmetric Conjugate Addition | Chiral Organocatalysts, Transition-Metal Complexes | Chiral β-substituted nitropyrazole | Access to enantiomerically pure compounds |
| Selective Nitro Reduction | Nitroreductase Enzymes, Heterogeneous Catalysts (e.g., Pd/C) | Aminoethenyl or aminoethyl pyrazole | Key intermediate for further functionalization |
| [3+2] Cycloaddition | Lewis Acids, Organocatalysts | Pyrrolidine- or Isoxazolidine-fused pyrazoles | Rapid construction of complex heterocycles organic-chemistry.org |
| Heck Coupling (on pyrazole ring) | Palladium Complexes | Aryl- or vinyl-substituted pyrazoles | Core structure modification researchgate.net |
Development of Advanced Synthetic Strategies and Methodologies
While the synthesis of this compound can be achieved through established methods like the Henry (nitroaldol) reaction between 1-methyl-5-formylpyrazole and nitromethane, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies.
Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions for the synthesis of highly substituted pyrazoles is a major trend. mdpi.com An MCR strategy could potentially construct the this compound scaffold or a close analogue in a single step from simple starting materials, improving atom economy and reducing waste.
Novel Catalysts for the Henry Reaction: The key bond-forming step could be optimized using novel catalytic systems. While base catalysis is common, the use of phase-transfer catalysts, ionic liquids, or heterogeneous catalysts could lead to higher yields, shorter reaction times, and easier purification. ias.ac.in
Alternative Routes to Nitroalkenes: Beyond the Henry reaction, methods like alkene cross-metathesis are emerging as powerful tools for the synthesis of functionalized nitroalkenes. organic-chemistry.org A strategy involving the cross-metathesis of a simpler vinylpyrazole with a nitro-containing alkene using a catalyst like Grubbs' second-generation catalyst could provide an alternative and modular route to the target compound and its derivatives. organic-chemistry.org
Regioselective Synthesis: The synthesis of substituted pyrazoles often yields mixtures of regioisomers. Advanced strategies focus on achieving high regioselectivity, for instance, through the cyclocondensation of specifically designed 1,3-dicarbonyl compounds with methylhydrazine or via regioselective post-synthetic functionalization of the pyrazole core. organic-chemistry.orgenamine.net
| Methodology | Target Moiety | Advantages | Potential for Improvement |
|---|---|---|---|
| Knorr Cyclocondensation | Pyrazole Ring | Well-established, versatile nih.gov | Often requires harsh conditions, can lack regioselectivity |
| Multicomponent Reactions | Pyrazole Ring | High atom economy, operational simplicity, diversity mdpi.com | Substrate scope can be limited |
| Henry (Nitroaldol) Reaction | Nitroethenyl Group | Direct, uses readily available starting materials | Equilibrium limitations, potential for side reactions |
| Alkene Cross-Metathesis | Nitroethenyl Group | High functional group tolerance, modularity organic-chemistry.org | Requires specialized catalysts, potential E/Z selectivity issues |
Potential in Materials Science or Supramolecular Chemistry
The rigid, planar structure of the pyrazole ring, combined with the hydrogen-bonding capabilities of its nitrogen atoms and the polar nitro group, makes this compound an attractive candidate for applications in materials science.
Crystal Engineering: The molecule possesses both hydrogen bond donors (pyrazole C-H) and multiple acceptors (pyrazole nitrogens, nitro oxygens), making it an excellent building block for designing supramolecular architectures through crystal engineering. The predictable formation of hydrogen bonds and π-π stacking interactions could be used to create materials with specific network topologies and properties.
Supramolecular Polymers: Pyrazole-based motifs have been successfully used to create supramolecular polymers. rsc.org The self-assembly process, driven by hydrogen bonding and π-stacking, can lead to the formation of well-defined one-dimensional nanostructures. The nitroethenyl group could be used to tune the electronic properties and packing of these assemblies.
Luminescent Materials: Many pyrazole derivatives exhibit interesting photophysical properties, including fluorescence. nih.gov The extended π-conjugation in this compound suggests it could have potential as a building block for organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes, particularly after transformation of the nitro group into other functionalities.
Energetic Materials: Nitropyrazoles are a well-known class of energetic materials. nih.govmdpi.com While this compound itself may not be a primary explosive, its core structure is relevant. Research in this area focuses on synthesizing derivatives with a higher nitrogen content and oxygen balance to create high-density, thermally stable energetic materials. mdpi.com
| Application Area | Key Molecular Features | Potential Function | Relevant Research Analogy |
|---|---|---|---|
| Supramolecular Polymers | Pyrazole H-bonding, π-system | Self-assembly into 1D nanostructures | BODIPY dyes with pyrazole motifs rsc.org |
| Luminescent Materials | Extended π-conjugation | Fluorophores for sensors or OLEDs | General fluorescence of pyrazole heterocycles nih.gov |
| Crystal Engineering | H-bond donors/acceptors, rigid core | Formation of predictable crystalline networks | Structural studies of pyrazole-based Schiff bases researchgate.net |
| Energetic Materials | Nitro group, pyrazole ring | Precursor for high-energy density materials | Synthesis of nitrated pyrazoles nih.govmdpi.com |
Integration into Flow Chemistry or Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound is well-suited for these modern platforms.
Flow Synthesis of Nitroalkenes: The Henry reaction often involves exothermic steps and the use of hazardous reagents like nitromethane. Performing this reaction in a continuous flow reactor allows for precise control over temperature and reaction time, minimizing the formation of byproducts and enhancing safety. rsc.orgacs.org The use of packed-bed reactors with immobilized base catalysts can further simplify the process and purification. acs.org
Safety in Nitration Reactions: Should the synthesis involve a nitration step on the pyrazole ring, flow chemistry is a demonstrably safer alternative to batch processing. ewadirect.com The small reactor volume and superior heat transfer capabilities of microreactors mitigate the risks associated with highly exothermic nitration reactions. ewadirect.comnih.gov
Automated Library Synthesis: The pyrazole scaffold is a common feature in drug discovery libraries. Automated synthesis platforms can be used to rapidly generate a diverse array of derivatives based on the this compound core. whiterose.ac.uk By coupling a flow reactor for the synthesis of the core structure with automated robotic systems for subsequent diversification reactions (e.g., conjugate additions), high-throughput screening libraries can be assembled efficiently. whiterose.ac.ukresearchgate.net
| Parameter | Batch Synthesis | Flow Synthesis | Relevance to Target Compound |
|---|---|---|---|
| Safety | Higher risk for exothermic reactions (e.g., nitration) due to poor heat transfer ewadirect.com | Enhanced safety due to small reactor volume and superior heat control ewadirect.comnih.gov | Crucial for Henry reaction and potential nitration steps |
| Scalability | Often challenging to scale up safely and consistently | Easier to scale by running the system for longer ("scale-out") | Allows for production from milligram to kilogram scale |
| Process Control | Difficult to precisely control temperature, mixing, and residence time | Precise control over all reaction parameters rsc.org | Leads to higher yields and purity |
| Integration | Difficult to integrate multiple steps | Multi-step sequences can be telescoped into a single continuous process rsc.org | Enables rapid, multi-step synthesis and purification |
Q & A
Basic: What synthetic routes are available for preparing 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole, and how are reaction conditions optimized?
Methodological Answer:
The synthesis of nitroethenyl-substituted pyrazoles typically involves condensation reactions followed by functionalization. For example, nitroethenyl groups can be introduced via Knoevenagel condensation between a pyrazole aldehyde and nitroethane derivatives. Key steps include:
- Condensation: Reacting 1-methyl-5-formylpyrazole with nitroethane in the presence of a base (e.g., piperidine) under reflux in ethanol .
- Configuration Control: The (E)-isomer is favored due to steric hindrance; reaction time (8–12 hours) and temperature (70–80°C) are critical for selectivity.
- Purification: Column chromatography with petroleum ether/ethyl acetate (8:1 v/v) yields pure product.
Optimization: Adjusting solvent polarity and catalyst loading (e.g., acetic acid as a mild acid catalyst) improves yields (reported 68–75% for analogous compounds) .
Basic: How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- IR: A strong absorption at ~1520 cm⁻¹ confirms the nitro group (NO₂ stretching). The C=C stretch of the ethenyl group appears at ~1620 cm⁻¹ .
- ¹H NMR: The (E)-configuration is evidenced by a trans coupling constant (J = 12–16 Hz) between ethenyl protons (δ 7.8–8.2 ppm for H-C=N-O₂ and δ 6.5–7.0 ppm for H-C=C-NO₂) .
- X-ray Crystallography: Dihedral angles between the pyrazole and nitroethenyl groups (e.g., 77.6° in analogous compounds) and intermolecular interactions (C–H⋯O hydrogen bonds, π-π stacking) validate the spatial arrangement .
Advanced: How does the (E)-configuration of the nitroethenyl group influence intermolecular interactions and crystal packing?
Methodological Answer:
The (E)-configuration creates a planar geometry that facilitates:
- Hydrogen Bonding: The nitro group acts as an acceptor, forming C–H⋯O bonds with adjacent pyrazole rings (bond length ~2.8 Å) .
- π-π Stacking: Parallel-displaced stacking between pyrazole rings (centroid distances ~3.6 Å) stabilizes the lattice.
- Polar Interactions: The dipole moment of the nitro group (~3.5 D) enhances solubility in polar solvents (e.g., DMSO) but reduces stability in aqueous media .
Experimental Validation: Single-crystal XRD data for analogous compounds show layered structures along the a-axis, with packing coefficients of ~70% .
Advanced: What strategies resolve contradictions in reported biological activities of nitroethenyl-substituted pyrazoles?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:
- Structural Variants: Minor substituent changes (e.g., methyl vs. propyl groups) alter logP values, impacting membrane permeability. For example, lipophilicity (clogP = 1.8 vs. 2.5) correlates with antibiofilm activity against Candida albicans .
- Assay Conditions: Varying pH (e.g., 7.4 vs. 5.5) affects nitro group redox behavior. Under acidic conditions, nitro reduction to hydroxylamine intermediates can enhance cytotoxicity .
Resolution:
Advanced: How can computational methods predict the reactivity of the nitroethenyl group in catalytic hydrogenation?
Methodological Answer:
- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to identify reactive sites. The nitroethenyl group shows a LUMO energy of -1.8 eV, favoring nucleophilic attack at the β-position .
- Catalytic Hydrogenation:
- Conditions: Use 10% Pd/C (50 psi H₂, 24 hours) in ethanol to reduce nitroethenyl to aminoethyl. Monitor by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .
- Challenges: Over-reduction to ethylamine derivatives can occur; adding NH₄Cl (1 equiv.) suppresses side reactions .
Validation: LC-MS (m/z = [M+H]⁺ 210 for aminoethyl product) confirms selectivity .
Basic: What are the thermal stability and decomposition profiles of this compound?
Methodological Answer:
- TGA/DSC: Decomposition begins at ~180°C (ΔH = -220 J/g) with exothermic nitro group degradation. Residual mass (~15%) corresponds to carbonized pyrazole .
- Kinetics: The Flynn-Wall-Ozawa method gives an activation energy (Ea) of 120 kJ/mol, indicating moderate stability under storage (25°C, dark) .
Handling: Store under argon at -20°C; avoid prolonged exposure to light to prevent photolytic C–NO₂ bond cleavage .
Advanced: How does the nitroethenyl group participate in [3+2] cycloaddition reactions for heterocyclic diversification?
Methodological Answer:
The nitroethenyl moiety acts as a dipolarophile in cycloadditions:
- With Nitrile Oxides: React in toluene at 110°C to form isoxazoline derivatives (yield 60–75%). Stereoselectivity is controlled by the nitro group’s electron-withdrawing effect .
- Mechanism: Frontier Molecular Orbital (FMO) analysis shows a HOMO (nitrile oxide) – LUMO (nitroethenyl) gap of 5.2 eV, favoring concerted pathways .
Applications: Resulting isoxazolines exhibit enhanced antifungal activity (MIC = 8 µg/mL vs. 16 µg/mL for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
